N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine is a complex organic compound notable for its unique structure, which features a benzodioxin moiety linked to an ethylsulfonyl group and a glycine backbone. This compound is recognized for its potential applications in medicinal chemistry and biological research, particularly in the context of enzyme inhibition and therapeutic development.
This compound can be classified as an amino acid derivative due to the presence of the glycine functional group. It is synthesized through organic chemistry methods that typically involve multi-step reactions. The compound's molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 297.34 g/mol.
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine generally follows a multi-step process:
On an industrial scale, continuous flow chemistry techniques may be employed to optimize reaction conditions, allowing for precise control over temperature and pH. Purification methods such as recrystallization or chromatography are utilized to ensure high yield and purity of the final product.
The molecular structure of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine consists of several key components:
The compound's structural data can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which help confirm its molecular identity and functional groups .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine can undergo various chemical reactions:
The specific reaction pathways depend on the conditions applied (e.g., temperature, solvent) and can lead to diverse derivatives with varying biological activities.
The mechanism by which N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to desired biological outcomes. For instance, it may inhibit enzymes involved in metabolic pathways or cellular signaling processes.
Relevant data on melting point, boiling point, and other specific physical constants may vary based on synthesis conditions and purity levels.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine has several notable applications:
The 2,3-dihydro-1,4-benzodioxin system provides a planar, electron-rich heterocyclic framework that enhances target binding and pharmacokinetic behavior. This six-membered dioxygenated ring fused to benzene confers exceptional stability against metabolic degradation while maintaining π-electron density essential for stacking interactions with protein binding pockets [6] . The benzodioxin moiety’s rigidity promotes conformational restraint upon binding, increasing selectivity for biological targets. Additionally, its lipophilic nature (LogP ~2.5) facilitates membrane permeation without extreme hydrophobicity, as evidenced by benzodioxin-containing drugs with optimized blood-brain barrier penetration . The 6-position substitution pattern in the query compound specifically orients the sulfonamide-glycine chain for optimal vectorial engagement with enzymatic active sites, making it a privileged scaffold in neurology and oncology therapeutics [6].
Table 1: Key Physicochemical Attributes of the 1,4-Benzodioxin Core
Property | Value/Role | Pharmacological Impact |
---|---|---|
Ring Planarity | Near-perfect coplanar structure | Enhances π-π stacking with target proteins |
Electron Distribution | Electron-rich oxygen atoms | Facilitates H-bond acceptor interactions |
Metabolic Stability | High resistance to oxidative cleavage | Prolongs half-life in vivo |
Lipophilicity (Calculated) | LogP ≈ 2.1-2.7 | Balances membrane permeability and solubility |
The ethylsulfonyl group (–SO₂CH₂CH₃) acts as a critical pharmacophore for irreversible or high-affinity reversible enzyme inhibition. Its strong electron-withdrawing nature generates a partial positive charge on sulfur, enabling nucleophilic attack by catalytic residues in enzyme active sites (e.g., serine hydrolases or carbonic anhydrases) [6] . The ethyl substituent specifically extends into hydrophobic subpockets inaccessible to methylsulfonyl analogs (e.g., CAS 717874-18-5), enhancing target selectivity and residence time [7]. Comparative studies show ethylsulfonyl derivatives exhibit 3-5 fold greater potency than methylsulfonyl counterparts against serine proteases due to optimized van der Waals contacts with aliphatic amino acid residues [2] [7]. This moiety also contributes to favorable crystallinity and thermal stability in solid-state formulations, as evidenced by melting point elevations of 15–20°C relative to non-sulfonylated analogs [7].
The glycine spacer (–NH–CH₂–COOH) serves as a versatile bioisostere that balances polarity transition between the benzodioxin and sulfonamide domains. Its zwitterionic character (pKa carboxylate: ~3.5; pKa ammonium: ~8.2) dramatically improves aqueous solubility at physiological pH, addressing a key limitation of highly lipophilic benzodioxin derivatives . Molecular dynamics simulations reveal the glycine methylene group enables torsional flexibility (±110° rotation), allowing adaptation to conformational shifts in protein targets . Additionally, the terminal carboxylic acid provides a site for prodrug derivatization (e.g., esterification), as demonstrated by ethyl ester analogs showing enhanced cellular uptake followed by intracellular hydrolysis to the active acid . Glycine’s minimal steric footprint avoids steric clashes while enabling hydrogen-bond donation/acceptance via the amine and carbonyl groups, increasing binding affinity by 2-3 kcal/mol in enzyme inhibition assays relative to bulkier α-amino acids .
The integration of benzodioxin, sulfonamide, and glycine components follows a synergistic pharmacophore hybridization approach, wherein each domain addresses distinct pharmacological requirements:
Table 2: Hybrid Scaffold Design Innovations in Benzodioxin-Sulfonamide-Glycine Compounds
Design Strategy | Structural Implementation | Functional Advantage |
---|---|---|
Domain Connectivity | Benzodioxin-NH linked to glycine | Maintains planarity while adding 3D flexibility |
Sulfonyl Group Optimization | Ethyl vs. methyl sulfonyl selection | Enhances hydrophobic pocket engagement |
Zwitterion Engineering | Free glycine carboxylic acid | Improves solubility and target affinity |
Isosteric Replacement | Tetrazole-acetamide analogs [6] | Metabolic stability with similar acidity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7